Cas no 515153-84-1 (2-(Methylsulfonylamino)benzylamine)

2-(Methylsulfonylamino)benzylamine structure
515153-84-1 structure
Product Name:2-(Methylsulfonylamino)benzylamine
CAS No:515153-84-1
MF:C8H12N2O2S
MW:200.258080482483
CID:1011679
PubChem ID:16772234
Update Time:2025-04-20

2-(Methylsulfonylamino)benzylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(Methylsulfonylamino)benzylamine
    • N-(2-(aminomethyl)phenyl)methanesulfonamide
    • N-[2-(aminomethyl)phenyl]Methanesulfonamide
    • AG-F-74455
    • AGN-PC-015SOD
    • CTK4J4387
    • Methanesulfonamide, N-[2-(aminomethyl)phenyl]-
    • SureCN4866296
    • DTXSID70588209
    • EN300-57996
    • VQZ
    • SCHEMBL4866296
    • DB-018036
    • AKOS000128636
    • 515153-84-1
    • MDL: MFCD09044547
    • Inchi: 1S/C8H12N2O2S/c1-13(11,12)10-8-5-3-2-4-7(8)6-9/h2-5,10H,6,9H2,1H3
    • InChI Key: GUCNMQCZHRIZSR-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=CC=CC=1CN)(=O)=O

Computed Properties

  • Exact Mass: 200.06194880g/mol
  • Monoisotopic Mass: 200.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 80.6Ų

2-(Methylsulfonylamino)benzylamine Pricemore >>

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